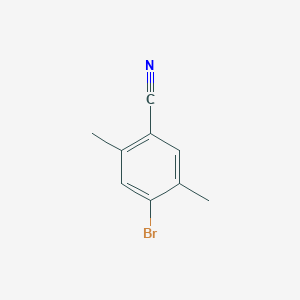

4-Bromo-2,5-dimethylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN . It contains a total of 19 bonds, including 11 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .

Synthesis Analysis

The synthesis of 4-Bromo-2,5-dimethylbenzonitrile can be achieved from 1,4-Dibromo-2,5-dimethylbenzene and Copper(I) Cyanide . Another method involves preparing a benzonitrile by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-dimethylbenzonitrile includes a six-membered aromatic ring with two methyl groups and a nitrile group attached . The average mass of the molecule is 210.070 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,5-dimethylbenzonitrile include a molecular weight of 210.07 . Further details such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Bromo-2,5-dimethylbenzonitrile, focusing on six unique applications:

Organic Synthesis

4-Bromo-2,5-dimethylbenzonitrile is widely used as an intermediate in organic synthesis. Its bromine and nitrile functional groups make it a versatile building block for the synthesis of various complex organic molecules. This compound can undergo numerous chemical reactions, including nucleophilic substitution and cross-coupling reactions, facilitating the creation of diverse chemical structures .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-2,5-dimethylbenzonitrile serves as a precursor for the synthesis of potential drug candidates. Its structural framework can be modified to develop compounds with therapeutic properties. Researchers often explore its derivatives for their biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .

Material Science

This compound is also significant in material science, particularly in the development of organic electronic materials. Its ability to form stable, crystalline structures makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrile group enhances the electron-withdrawing capability, improving the performance of these materials in electronic applications .

Agricultural Chemistry

In agricultural chemistry, 4-Bromo-2,5-dimethylbenzonitrile is used in the synthesis of agrochemicals, including herbicides and pesticides. Its derivatives can be designed to target specific pests or weeds, providing effective solutions for crop protection. The compound’s stability and reactivity make it a valuable component in the formulation of these chemicals .

Environmental Chemistry

Environmental chemists utilize 4-Bromo-2,5-dimethylbenzonitrile in the study of pollutant degradation and remediation processes. Its derivatives can act as probes or markers to trace the pathways and mechanisms of environmental pollutants. This helps in understanding the fate of contaminants and developing strategies for their removal from the environment .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2,5-dimethylbenzonitrile is employed as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, such as chromatography and spectroscopy. This ensures accurate and reliable measurements in chemical analysis .

Safety and Hazards

Safety data sheets suggest that exposure to 4-Bromo-2,5-dimethylbenzonitrile should be avoided. It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name |

4-bromo-2,5-dimethylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMQTNIFPKVBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-dimethylbenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2732705.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)

![benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2732711.png)

![3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-[4-(trifluoromethylsulfanyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)